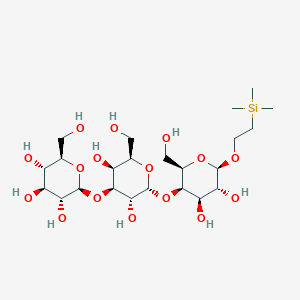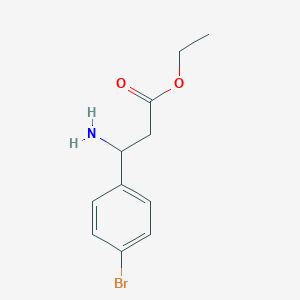
1-(1'-Cyanoribofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1'-Cyanoribofuranosyl)thymine, also known as ara-C or cytarabine, is a nucleoside analog that is widely used in cancer chemotherapy. It was first synthesized in the 1950s and has since become a cornerstone of cancer treatment due to its ability to inhibit DNA synthesis and induce cell death.
Wirkmechanismus
1-(1'-Cyanoribofuranosyl)thymine inhibits DNA synthesis by incorporating into the DNA strand during replication. Once incorporated, it cannot form the necessary hydrogen bonds with the complementary nucleotide, leading to chain termination and cell death. Additionally, this compound can be phosphorylated by cellular kinases to form 1-(1'-Cyanoribofuranosyl)thymineTP, which can inhibit DNA polymerase and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DNA synthesis and induce cell death. This can result in a range of side effects, including myelosuppression, nausea, vomiting, and hair loss. Additionally, this compound can cause neurological side effects, such as confusion and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1'-Cyanoribofuranosyl)thymine is widely used in laboratory experiments due to its ability to inhibit DNA synthesis and induce cell death. However, its use is limited by its toxicity and potential for side effects. Additionally, this compound can be rapidly metabolized by the body, reducing its effectiveness over time.
Zukünftige Richtungen
There are several future directions for research on 1-(1'-Cyanoribofuranosyl)thymine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to increase its effectiveness. Finally, there is interest in exploring the use of this compound in combination with targeted therapies, such as immunotherapy, to improve cancer treatment outcomes.
Synthesemethoden
1-(1'-Cyanoribofuranosyl)thymine is synthesized by the reaction of cytosine with arabinose in the presence of a catalyst. The resulting compound is then treated with a protecting group, such as acetyl, to protect the hydroxyl group on the 2' carbon of the ribose ring. The protected compound is then treated with a dehydrating agent to remove the hydroxyl group on the 3' carbon of the ribose ring, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-(1'-Cyanoribofuranosyl)thymine is used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It is often used in combination with other chemotherapeutic agents to increase its effectiveness. In addition to its use in cancer treatment, this compound has been studied for its antiviral properties, particularly in the treatment of herpes simplex virus infections.
Eigenschaften
CAS-Nummer |
149228-60-4 |
|---|---|
Molekularformel |
C26H27ClN6OS |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
GIMIRPPAFUHVRA-KCGFPETGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Synonyme |
1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



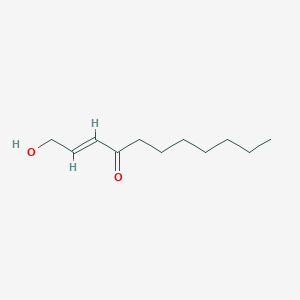
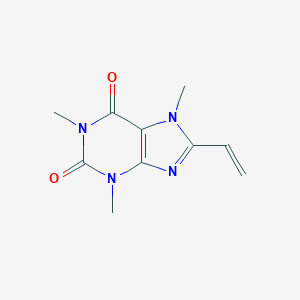
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

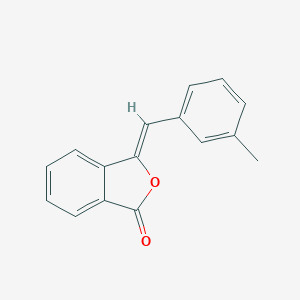
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

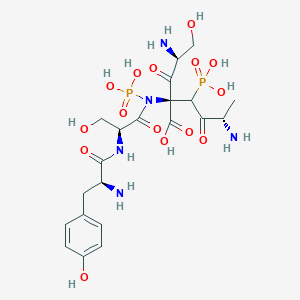
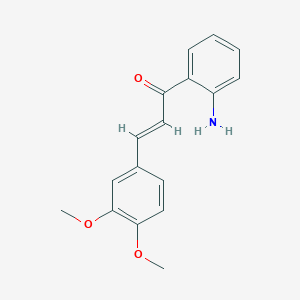
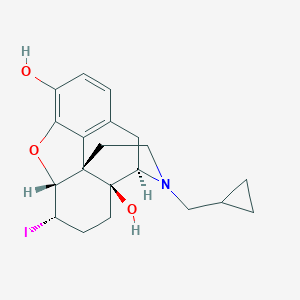
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
